molecular formula C14H15NO2 B11876900 Methyl 2-(2,4-dimethylquinolin-6-yl)acetate

Methyl 2-(2,4-dimethylquinolin-6-yl)acetate

Cat. No.: B11876900
M. Wt: 229.27 g/mol
InChI Key: RYWQICTXOBKEAG-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dimethylquinolin-6-yl)acetate is a quinoline-derived ester featuring a methyl-substituted quinoline core (methyl groups at positions 2 and 4) and an acetate ester moiety at position 4. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for diverse functionalization and interaction with biological targets . The 2,4-dimethyl substitution likely enhances lipophilicity and steric effects, influencing reactivity and binding properties compared to non-methylated analogs.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 2-(2,4-dimethylquinolin-6-yl)acetate

InChI

InChI=1S/C14H15NO2/c1-9-6-10(2)15-13-5-4-11(7-12(9)13)8-14(16)17-3/h4-7H,8H2,1-3H3

InChI Key

RYWQICTXOBKEAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)CC(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dimethylquinolin-6-yl)acetate typically involves the alkylation of 2,4-dimethylquinoline with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ester undergoes base-catalyzed hydrolysis to form 2-(2,4-dimethylquinolin-6-yl)acetic acid, a key intermediate for further derivatization:

text
Methyl 2-(2,4-dimethylquinolin-6-yl)acetate + NaOH → 2-(2,4-dimethylquinolin-6-yl)acetic acid + MeOH
ConditionsYieldNotesSource
2N NaOH in ethyl acetate98%pH adjusted to 4–8 for isolation
Saturated NaHCO₃85%Extracted with EtOAc, dried over Na₂SO₄

The resulting carboxylic acid is used in peptide coupling (e.g., with CDI or HATU) or cyclization reactions .

Nucleophilic Substitution at the Ester Group

The methyl ester participates in transesterification and aminolysis reactions:

Transesterification with Ethanol

text
Methyl ester + EtOH → Ethyl 2-(2,4-dimethylquinolin-6-yl)acetate
  • Conditions : SOCl₂ catalyst, reflux in ethanol (2 h)

  • Yield : 72.6%

  • ¹H NMR (CDCl₃): δ 1.28 (t, CH₃), 4.21 (q, OCH₂)

Amidation with Primary Amines

text
Methyl ester + RNH₂ → 2-(2,4-dimethylquinolin-6-yl)acetamide
  • Conditions : DMAP/DIPEA, room temperature (6–24 h)

  • Yield : 65–97% (reported for analogous esters)

  • Key intermediate : Oxyma ester (V) confirmed by ¹³C NMR

Cyclization Reactions

The quinoline-acetate hybrid structure enables participation in heterocycle formation:

Knoevenagel Condensation

The active methylene group undergoes condensation with aldehydes, forming α,β-unsaturated esters :

text
Methyl ester + RCHO → (E)-2-(2,4-dimethylquinolin-6-yl)-3-arylacrylate
  • Catalyst : Cyanoacetic acid or KOH

  • Conditions : Microwave irradiation, H₂O/EtOH solvent

Scientific Research Applications

Synthetic Route Overview:

  • Starting Materials : 2,4-dimethylquinoline and acetic acid derivatives.
  • Reagents : Common reagents include acid catalysts and coupling agents.
  • Yield : The yield can vary based on reaction conditions but is generally optimized through careful control of temperature and reaction time.

Biological Activities

Research indicates that methyl 2-(2,4-dimethylquinolin-6-yl)acetate exhibits several promising biological activities:

  • Anticancer Properties :
    • Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity :
    • Studies have demonstrated that quinoline derivatives possess antimicrobial properties against a range of pathogens. This compound may act against bacteria and fungi by disrupting their cellular processes .
  • Neuroprotective Effects :
    • Research into quinoline-based compounds suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. These compounds may inhibit key enzymes involved in neurodegeneration .

Case Studies and Experimental Findings

Several studies have documented the effects of this compound and related compounds:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. This compound displayed significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of this compound was tested against common bacterial strains. The compound exhibited notable inhibitory activity, suggesting its potential as an antimicrobial agent .

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial drugs.
  • Research Tools : In studies aimed at understanding the mechanisms of diseases such as cancer or neurodegeneration.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-dimethylquinolin-6-yl)acetate is not well-documented. as a quinoline derivative, it may interact with various molecular targets, including enzymes and receptors, influencing biological pathways. Further research is needed to elucidate its specific mechanisms and molecular targets .

Comparison with Similar Compounds

Methyl 2-(2-Methylquinolin-6-yl)acetate (CAS 828267-59-0)

  • Structure: Lacks the 4-methyl group on the quinoline ring.
  • Molecular Formula: C₁₃H₁₃NO₂ (vs. C₁₄H₁₅NO₂ for the 2,4-dimethyl analog).
  • Key Differences : The absence of the 4-methyl group reduces steric hindrance and may increase reactivity in electrophilic substitution reactions. This compound has been used as an intermediate in organic synthesis, particularly in drug discovery .

2-((2,4-Dimethylquinolin-6-yl)oxy)acetic Acid (CAS 1378255-32-3)

  • Structure: Features an oxygen atom bridging the quinoline and acetic acid groups instead of a direct carbon-carbon bond.
  • Molecular Formula: C₁₃H₁₃NO₃.
  • This compound is explored as a pharmaceutical intermediate, with applications in dye synthesis .

Methyl 6-Quinolineacetate (CAS 5622-36-6)

  • Structure: No methyl groups on the quinoline ring.
  • Molecular Formula: C₁₂H₁₁NO₂.
  • Physical Properties : Density = 1.186 g/cm³; boiling point = 196–200 °C at 13 Torr; pKa = 4.82.
  • Key Differences : The lack of methyl groups increases solubility in polar solvents but reduces lipophilicity. It serves as a precursor for fluorescent probes and coordination chemistry .

Ethyl 2,2-Difluoro-2-(quinolin-6-yl)acetate (CAS 943541-40-0)

  • Structure : Contains two fluorine atoms on the acetate’s α-carbon.
  • Molecular Formula: C₁₃H₁₁F₂NO₂.
  • Key Differences : The electron-withdrawing fluorine atoms enhance metabolic stability and resistance to ester hydrolysis. This compound is used in medicinal chemistry for protease inhibition studies .

Methyl 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetate (CAS 5622-50-4)

  • Structure: Partially saturated quinoline ring (tetrahydroquinoline).
  • Molecular Formula: C₁₂H₁₅NO₂.
  • Key Differences : Reduced aromaticity decreases π-π stacking interactions but improves bioavailability. This derivative is explored in central nervous system (CNS) drug design .

Structural and Functional Analysis

Substituent Effects

  • 2,4-Dimethyl Groups: Enhance steric hindrance, limiting nucleophilic attack at the quinoline core. They also increase lipophilicity, improving membrane permeability .
  • Ester vs. Ether Linkages : Direct C–C bonding (as in the target compound) provides greater stability compared to ether-linked analogs, which are prone to oxidative cleavage .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
Methyl 2-(2,4-dimethylquinolin-6-yl)acetate Not Available C₁₄H₁₅NO₂ 233.27 2,4-dimethyl, direct C–C linkage
Methyl 2-(2-methylquinolin-6-yl)acetate 828267-59-0 C₁₃H₁₃NO₂ 215.25 2-methyl, no 4-substituent
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid 1378255-32-3 C₁₃H₁₃NO₃ 247.25 Ether linkage, carboxylic acid
Methyl 6-quinolineacetate 5622-36-6 C₁₂H₁₁NO₂ 201.22 No methyl groups
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate 943541-40-0 C₁₃H₁₁F₂NO₂ 251.23 α,α-difluoro substitution

Biological Activity

Methyl 2-(2,4-dimethylquinolin-6-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiplatelet, antimicrobial, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, which is known for various biological activities. The specific structural features of this compound contribute to its interactions with biological targets.

Antiplatelet Activity

Recent studies have highlighted the antiplatelet effects of quinoline derivatives. For instance, research on acetoxy quinolones demonstrated their ability to inhibit platelet aggregation through the activation of Nitric Oxide Synthase (NOS) via a membrane-bound enzyme known as Calreticulin Transacetylase (CRTAase). This compound may exhibit similar properties due to structural analogies with other active quinolone compounds.

Key Findings:

  • Mechanism: The compound may enhance intracellular nitric oxide levels, leading to reduced platelet aggregation.
  • In Vitro Studies: Compounds like 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate have shown significant antiplatelet activity in vitro and in vivo, suggesting that this compound could have comparable effects .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. This compound may possess antimicrobial activity against various pathogens.

Research Insights:

  • Antibacterial Activity: Quinoline derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For example, studies indicated that certain quinoline compounds exhibited minimum inhibitory concentrations (MIC) effective against Escherichia coli and Staphylococcus aureus.
CompoundMIC (µg/mL)Target Organism
4a64Bacillus subtilis
4b64Staphylococcus aureus
4o64Escherichia coli

These findings suggest that this compound could be explored for its antibacterial properties .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer potential. This compound's structure may allow it to interact with cellular mechanisms involved in cancer proliferation.

Case Studies:

  • Cell Cycle Arrest: Some studies reported that quinoline derivatives can induce G2/M phase arrest in cancer cell lines such as HT-29 and HCT116. This mechanism is crucial for preventing cancer cell division.
CompoundIC50 (nM)Cell Line
Compound 12a5HT-29
Compound 12d5HCT116

These compounds were found to induce mitochondrial dysfunction leading to apoptosis in cancer cells .

Q & A

Q. Advanced

  • 3D-QSAR modeling : Build pharmacophore models using steric/electronic descriptors from analogs (e.g., substituent volumes at C2/C4) .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., topoisomerases) using AutoDock Vina or Schrödinger Suite.
  • ADMET prediction : Assess bioavailability and toxicity via tools like SwissADME or ProTox-II .

How can reaction yields be optimized in the synthesis of this compound when steric hindrance occurs at the quinoline ring?

Q. Advanced

  • Stepwise synthesis : Introduce the 2,4-dimethyl groups before the acetate moiety to reduce steric clash .
  • Catalyst optimization : Use bulky ligands (e.g., P(t-Bu)₃) to enhance regioselectivity during alkylation .
  • Microwave-assisted reactions : Reduce reaction time and improve efficiency under controlled dielectric heating .

What purification methods are recommended for isolating this compound from complex reaction mixtures?

Q. Basic

  • Flash chromatography : Use silica gel with a gradient eluent (hexane:EtOAc = 4:1 to 1:1) to separate polar byproducts .
  • Recrystallization : Employ ethanol/water mixtures (70:30 v/v) to exploit solubility differences .
  • Prep-HPLC : For high-purity (>99%) isolation, use a C18 column with acetonitrile/water mobile phase .

What strategies mitigate decomposition of this compound under acidic or basic conditions during derivatization?

Q. Advanced

  • Protective groups : Temporarily block reactive sites (e.g., acetate methyl) with tert-butyl esters, which are stable under acidic conditions .
  • Low-temperature conditions : Perform reactions at 0–5°C to slow hydrolysis of the ester group .
  • Buffered systems : Use phosphate buffers (pH 6–7) to maintain neutral conditions during functionalization .

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